N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-11-8-13-9-12(6-7-15(13)19-11)10-18-17(21)14-4-2-3-5-16(14)20(22)23/h2-9,19H,10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQTXDXLDTVDOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide typically involves the reaction of 2-methyl-1H-indole-5-carbaldehyde with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Oxides.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide involves its interaction with specific molecular targets in the body. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide with structurally related nitrobenzamide derivatives, emphasizing substituent effects, synthetic yields, physical properties, and biological activities.
Table 1: Key Properties of Nitrobenzamide Derivatives
Structural and Functional Comparisons
Substituent Effects on Physicochemical Properties Indole vs. However, the 2-methyl group on the indole introduces steric hindrance, which may reduce reactivity in amide bond formation compared to unsubstituted analogs . Nitro Group Positioning: Ortho-nitro substitution (common in all listed compounds) reduces solubility in polar solvents compared to para-nitro derivatives due to intramolecular hydrogen bonding between the nitro and amide groups .
Synthetic Yields and Methods
- The target compound’s synthesis likely involves coupling 2-nitrobenzoyl chloride with a 2-methylindole-5-methylamine intermediate, analogous to procedures in and (e.g., copper-catalyzed reactions). Yields for similar compounds range widely (50–85%), influenced by steric effects and purification methods .
Biological Activity
- Antimicrobial Activity: Derivatives like N-((1-benzyl-triazolyl)methyl)-2-nitrobenzamide () exhibit activity against pathogens, suggesting the target compound’s indole group could enhance interactions with microbial targets via hydrophobic or π-stacking interactions.
- Central Nervous System (CNS) Targets: The thiadiazole derivative () is explored as an anticonvulsant, highlighting nitrobenzamides’ versatility in CNS drug discovery. The indole moiety in the target compound may similarly modulate serotonin or related receptors .
Analytical Characterization
- IR Spectroscopy : The target compound’s carbonyl stretch (amide I) is expected near 1682 cm⁻¹, similar to ’s thiadiazole derivative. Indole N-H stretches (~3400 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) would further confirm its structure .
- NMR Spectroscopy : Aromatic protons in the indole ring (δ 6.8–7.5 ppm) and the methyl group (δ 2.2–2.5 ppm) would distinguish it from pyridine or thiadiazole analogs .
Biological Activity
N-[(2-methyl-1H-indol-5-yl)methyl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by an indole moiety and a nitrobenzamide group. The molecular formula is with a molecular weight of approximately 248.25 g/mol. The presence of the nitro group is significant, as it is often associated with various biological activities.
The biological activity of this compound can be attributed to its interaction with specific molecular targets in cells. The indole structure allows for binding to various receptors and enzymes, potentially modulating their functions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects such as:
- Antimicrobial Activity : Nitro compounds are known for their ability to produce toxic intermediates upon reduction, which can damage DNA and lead to cell death .
- Anticancer Effects : Similar compounds have been shown to induce apoptosis in cancer cells by targeting proteins involved in cell division and survival pathways.
1. Antimicrobial Activity
Research indicates that nitro-containing compounds exhibit significant antimicrobial properties. This compound has shown potential against various microorganisms, including bacteria and fungi. The mechanism typically involves the reduction of the nitro group, leading to the formation of reactive species that bind covalently to DNA, resulting in cellular damage .
2. Anticancer Activity
A study highlighted the anticancer potential of similar indole derivatives, suggesting that this compound could inhibit tumor growth through apoptosis induction in cancer cells. The compound's ability to interfere with signaling pathways involved in cell proliferation makes it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against bacteria and fungi | , |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Potential inhibition of iNOS |
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism involved the generation of reactive oxygen species (ROS) upon reduction, which contributed to its bactericidal effects.
Case Study: Anticancer Potential
A recent study evaluated the effects of this compound on human colorectal cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, with evidence pointing towards apoptosis as the underlying mechanism. This suggests that the compound may serve as a lead for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
